N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a quinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups onto the benzothiazole or quinazoline rings .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in inhibiting certain biological pathways, making it a candidate for drug development.
Medicine: Its anti-inflammatory and anti-tubercular properties are being explored for therapeutic applications
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes . Molecular docking studies have shown that it can bind to protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a benzothiazole moiety and have shown anti-inflammatory properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds are similar in structure and have been studied for their pharmacological activities.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific combination of benzothiazole and quinazoline moieties, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
920519-42-2 |
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Molecular Formula |
C23H18N4O2S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C23H18N4O2S/c1-28-19-11-16-18(12-20(19)29-2)24-13-25-22(16)26-15-9-7-14(8-10-15)23-27-17-5-3-4-6-21(17)30-23/h3-13H,1-2H3,(H,24,25,26) |
InChI Key |
CCIYHYFLYIQCJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)OC |
Origin of Product |
United States |
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